Benzhydryl vs. 2,6-Difluorophenyl Substitution: Impact on Lipophilicity and Predicted Target Affinity
In the absence of direct target activity data for this specific compound, differentiation is first established through key physicochemical properties critical for inhibitor design. The target compound's benzhydryl group imparts a calculated logP approximately 1.5-2 units higher than the 2,6-difluorophenyl analog (CAS 1235707-16-0) [1]. In the series of sEH inhibitors disclosed in US 10,377,744, a similar increase in lipophilicity from a mono-aryl to a benzhydryl urea substitution resulted in an approximate 10- to 100-fold gain in enzymatic inhibition potency (Ki shift from ~10-50 nM to ~0.1-1 nM) [2]. While not a direct measurement for this exact compound pair, the class-level inference strongly suggests the target compound will exhibit significantly higher potency than its less lipophilic 2,6-difluorophenyl counterpart.
| Evidence Dimension | Lipophilicity (cLogP) as a predictor of target binding affinity |
|---|---|
| Target Compound Data | cLogP ≈ 4.5-5.0 (estimated) |
| Comparator Or Baseline | (E)-1-(2,6-difluorophenyl)-3-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)urea (CAS 1235707-16-0), cLogP ≈ 2.8-3.2 (estimated) |
| Quantified Difference | Δ cLogP ≈ +1.5 to +2.0 |
| Conditions | In silico calculation; no direct in vitro comparison available for this exact pair. |
Why This Matters
Higher lipophilicity is a key driver of potency for inhibitors targeting hydrophobic enzyme pockets, directly informing compound selection for lead optimization.
- [1] Comparative structural analysis based on molecular formulas. Benzhydryl group (C13H11) vs. 2,6-difluorophenyl (C6H3F2). View Source
- [2] US Patent 10,377,744. Soluble epoxide hydrolase inhibitors. Data from Table 1 showing SAR for urea lipophilicity and Ki. View Source
